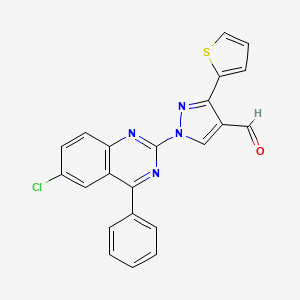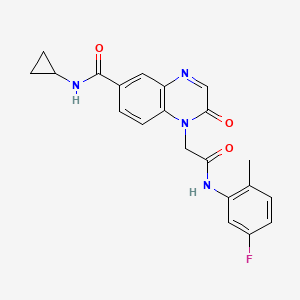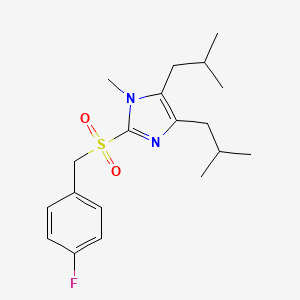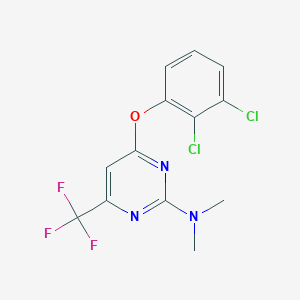
1-(6-Chloro-4-phenylquinazolin-2-yl)-3-thiophen-2-ylpyrazole-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-Chloro-4-phenylquinazolin-2-yl)-3-thiophen-2-ylpyrazole-4-carbaldehyde is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic compound that consists of a pyrazole ring, a quinazoline ring, and a thiophene ring.
作用机制
The mechanism of action of 1-(6-Chloro-4-phenylquinazolin-2-yl)-3-thiophen-2-ylpyrazole-4-carbaldehyde is not fully understood. However, it is believed that this compound exerts its antitumor activity by inhibiting the proliferation of cancer cells. It is also believed that this compound exerts its antibacterial activity by disrupting the bacterial cell membrane. Additionally, it is believed that this compound exerts its anti-inflammatory activity by inhibiting the production of inflammatory mediators.
Biochemical and Physiological Effects:
1-(6-Chloro-4-phenylquinazolin-2-yl)-3-thiophen-2-ylpyrazole-4-carbaldehyde has been found to have significant biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and has been found to be effective against various bacterial strains. Additionally, this compound has been found to have significant anti-inflammatory effects.
实验室实验的优点和局限性
The advantages of using 1-(6-Chloro-4-phenylquinazolin-2-yl)-3-thiophen-2-ylpyrazole-4-carbaldehyde in lab experiments include its potential applications in various scientific fields, its effectiveness against cancer cells and bacterial strains, and its significant anti-inflammatory effects. The limitations of using this compound in lab experiments include its complex synthesis method and the need for further research to fully understand its mechanism of action.
未来方向
There are several future directions for research on 1-(6-Chloro-4-phenylquinazolin-2-yl)-3-thiophen-2-ylpyrazole-4-carbaldehyde. These include further studies on its antitumor activity, antibacterial activity, and anti-inflammatory activity. Additionally, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods. Finally, future research should focus on the potential applications of this compound in various scientific fields.
合成方法
The synthesis of 1-(6-Chloro-4-phenylquinazolin-2-yl)-3-thiophen-2-ylpyrazole-4-carbaldehyde is a complex process that involves several steps. The first step involves the synthesis of 6-chloro-4-phenylquinazoline-2-amine, which is then reacted with 2-bromothiophene to form 6-chloro-4-phenylquinazolin-2-ylthiophene-2-ylamine. The final step involves the reaction of 6-chloro-4-phenylquinazolin-2-ylthiophene-2-ylamine with 4-formylpyrazole to form 1-(6-Chloro-4-phenylquinazolin-2-yl)-3-thiophen-2-ylpyrazole-4-carbaldehyde.
科学研究应用
1-(6-Chloro-4-phenylquinazolin-2-yl)-3-thiophen-2-ylpyrazole-4-carbaldehyde has potential applications in various scientific fields. It has been studied for its antitumor activity, and it has been found to inhibit the growth of cancer cells. Additionally, this compound has been studied for its antibacterial activity and has been found to be effective against various bacterial strains. It has also been studied for its anti-inflammatory activity and has been found to have significant anti-inflammatory effects.
属性
IUPAC Name |
1-(6-chloro-4-phenylquinazolin-2-yl)-3-thiophen-2-ylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClN4OS/c23-16-8-9-18-17(11-16)20(14-5-2-1-3-6-14)25-22(24-18)27-12-15(13-28)21(26-27)19-7-4-10-29-19/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIDFJISGIHJAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)N4C=C(C(=N4)C5=CC=CS5)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloro-4-phenylquinazolin-2-yl)-3-thiophen-2-ylpyrazole-4-carbaldehyde | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2618531.png)

![2-(p-Tolyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B2618533.png)


![Tert-butyl 9a-(aminomethyl)-6-oxo-3,4,7,9-tetrahydro-1H-pyrazino[2,1-c][1,4]oxazine-8-carboxylate](/img/structure/B2618540.png)
![N-[(1-Methyl-4-methylsulfanylpiperidin-4-yl)methyl]but-2-ynamide](/img/structure/B2618542.png)
![1-benzyl-N,N-diethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2618543.png)
![Tert-butyl N-[2-(2-aminoethoxy)phenyl]carbamate;hydrochloride](/img/structure/B2618544.png)

![1-isobutyl-5-(4-methoxyphenyl)-8,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B2618549.png)